molecular formula C57H75F12N9O24 B610321 Vipivotide tetraxetan CAS No. 1702967-37-0

Vipivotide tetraxetan

Numéro de catalogue B610321
Numéro CAS: 1702967-37-0
Poids moléculaire: 1498.25
Clé InChI: JBHPLHATEXGMQR-LFWIOBPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vipivotide tetraxetan, also known as Lutetium (177Lu) vipivotide tetraxetan or PSMA-617, is a radiopharmaceutical medication used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC) . It is a radioconjugate composed of PSMA-617, a human prostate-specific membrane antigen (PSMA)-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 .


Synthesis Analysis

The synthesis of Vipivotide tetraxetan involves three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities . A chemoenzymatic asymmetric synthesis of the (+)-diastereomer was reported in five steps starting from 2,4-dihydroxy-6-iodo-3-methylbenzaldehyde .


Molecular Structure Analysis

Vipivotide tetraxetan is designed with three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities .


Chemical Reactions Analysis

In in vitro studies, vipivotide tetraxetan did not induce CYP1A2, CYP2B6 or CYP3A4 and did not inhibit CYP1A2, CYP2B6 .


Physical And Chemical Properties Analysis

The molecular formula of Vipivotide tetraxetan is C49H71N9O16 and its molecular weight is 1042.14 .

Applications De Recherche Scientifique

Treatment of Metastatic Prostate Cancer

Vipivotide tetraxetan (also known as Lutetium Lu 177 vipivotide tetraxetan or 177 Lu-PSMA-617) is a radioligand therapeutic agent developed for the treatment of prostate-specific membrane antigen (PSMA)-expressing metastatic prostate cancer . It was approved in the USA on 23 March 2022 for the treatment of adult patients with PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) who have been treated with androgen receptor (AR) pathway inhibition and taxane-based chemotherapy .

Radioligand Therapy

PSMA-617 combines a PSMA-specific peptidomimetic with a therapeutical radionuclide, which is used in a radioligand therapy that selectively delivers ionizing radiation to tumor cells, causing their death, while sparing the surrounding healthy tissue .

Theranostic Application

Our preclinical and first clinical experiences suggest that PSMA-617 is suitable for theranostic application due to its high tumor uptake and the highly efficient clearance from the kidneys . The compound offers a high potential to improve the clinical management of prostate cancer in the future .

Diagnostic Agent for PET of PSMA-positive lesions

On the same day of its approval for the treatment of mCRPC, the FDA also approved Locametz (gallium Ga 68 gozetotide), a radioactive diagnostic agent for positron emission tomography (PET) of PSMA-positive lesions, including selection of patients with metastatic prostate cancer for whom lutetium Lu 177 vipivotide tetraxetan PSMA-directed therapy is indicated .

Patient Selection for Radioligand Therapeutic Agent

Locametz is the first radioactive diagnostic agent approved for patient selection in the use of a radioligand therapeutic agent. Patients with previously treated mCRPC should be selected for treatment with Pluvicto using Locametz or another approved PSMA-11 imaging agent based on PSMA expression in tumors .

Improvement of Survival Rates

The study demonstrated a statistically significant improvement in the primary endpoints of overall survival (OS) and radiographic progression-free survival (rPFS). Hazard ratio for OS was 0.62 (95% confidence interval [CI] 0.52, 0.74; p < 0.001) for the comparison of Pluvicto plus BSoC versus BSoC .

Safety And Hazards

Vipivotide tetraxetan can cause severe and life-threatening myelosuppression, including anemia, thrombocytopenia, leukopenia, and neutropenia . It can also cause severe renal toxicity . Patients should remain well hydrated and urinate frequently before and after administration of Vipivotide tetraxetan to prevent kidney injury .

Orientations Futures

Lutetium (177Lu) vipivotide tetraxetan was approved for medical use in the United States in March 2022, and in the European Union in December 2022 . The US Food and Drug Administration (FDA) considers it to be a first-in-class medication . The European Medicines Agency’s (EMA’s) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion, recommending the granting of a marketing authorization for the medicinal product lutetium (177Lu) vipivotide tetraxetan .

Propriétés

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHPLHATEXGMQR-VLOIPPKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H71N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipivotide tetraxetan

CAS RN

1702967-37-0
Record name Vipivotide tetraxetan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIPIVOTIDE TETRAXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
356
Citations
SJ Keam - Molecular diagnosis & therapy, 2022 - Springer
… Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO™, formerly … trial, lutetium Lu 177 vipivotide tetraxetan was approved in the … of Lutetium Lu 177 vipivotide tetraxetan leading to this first …
Number of citations: 29 link.springer.com
J Fallah, S Agrawal, H Gittleman, MH Fiero… - Clinical Cancer …, 2023 - AACR
On March 23, 2022, the FDA approved Pluvicto (lutetium Lu 177 vipivotide tetraxetan, also known as 177 Lu-PSMA-617) for the treatment of adult patients with prostate-specific …
Number of citations: 27 aacrjournals.org
H Shah, P Ravi, G Sonpavde… - Expert review of …, 2022 - Taylor & Francis
… approval of 177 Lu-vipivotide tetraxetan. In all, 177 Lu-vipivotide tetraxetan is an exciting new tool … Optimal selection of patients, sequencing of 177 Lu-vipivotide tetraxetan with the other …
Number of citations: 6 www.tandfonline.com
O Al Musaimi, D Al Shaer, F Albericio, BG de la Torre - Pharmaceuticals, 2023 - mdpi.com
… In another study, lutetium 177 Lu vipivotide tetraxetan … Lu vipivotide tetraxetan than cabazitaxel, fewer adverse reactions, and no reported deaths attributed to 177 Lu vipivotide tetraxetan…
Number of citations: 11 www.mdpi.com
F Gonzalez, R Velazquez, B Cherian, R Wendt… - 2023 - Soc Nuclear Med
T3 Introduction: To optimize the Pluvicto intravenous infusion, scintigraphic imaging, and patient-specific radiation safety instructions. Pluvicto® (Lutetium-177 vipivotide textraxetran) is …
Number of citations: 0 jnm.snmjournals.org
K Doherty - Oncology Nursing News, 2023 - go.gale.com
… "Treatment with lutetium Lu 177 vipivotide tetraxetan plus standard of care … vipivotide tetraxetan. These findings strengthen the rationale for use of lutetium Lu 177 vipivotide tetraxetan …
Number of citations: 0 go.gale.com
A Harnden, PL Holston - uspharmacist.com
… with lutetium Lu 177 vipivotide tetraxetan and locate areas in … Approval of lutetium Lu 177 vipivotide tetraxetan is based on … of lutetium Lu 177 vipivotide tetraxetan (7.4 GBq administered …
Number of citations: 0 www.uspharmacist.com
DK Das - 2022 - journals.lww.com
… Sartor: “Without a doubt, lutetium ( 177 Lu) vipivotide tetraxetan is a step forward in phenotypic … Lutetium ( 177 Lu) vipivotide tetraxetan prolonged survival in a prospective randomized …
Number of citations: 0 journals.lww.com
L Alsarag, E Bajric, H Broska, S Frye, C Botkin… - 2023 - Soc Nuclear Med
TS27 Introduction: 177 Lu-PSMA therapy for metastatic castration-resistant prostate cancer is currently approved without the use of post-treatment imaging for localization and/or …
Number of citations: 0 jnm.snmjournals.org
X Liu, GC Fang, H Lu, ZD Shi, ZS Chen… - Drugs of Today …, 2023 - europepmc.org
… Pluvicto (lutetium Lu 177 vipivotide tetraxetan), also known as … Lutetium Lu 177 vipivotide tetraxetan is a radioligand that … drug lutetium Lu 177 vipivotide tetraxetan for the treatment of …
Number of citations: 3 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.